molecular formula C10H15NO4S B13593601 ethyl1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate

ethyl1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate

Cat. No.: B13593601
M. Wt: 245.30 g/mol
InChI Key: UAJIHZRFLXKVFO-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an ethyl group, a methanesulfonyl group, and a carboxylate ester group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate ester group is introduced through esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-pyrrole-2-carboxylate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    Methyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-ethyl-4-methanesulfonyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the methanesulfonyl and ethyl ester groups, which confer specific reactivity and properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

ethyl 1-ethyl-4-methylsulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C10H15NO4S/c1-4-11-7-8(16(3,13)14)6-9(11)10(12)15-5-2/h6-7H,4-5H2,1-3H3

InChI Key

UAJIHZRFLXKVFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=C1C(=O)OCC)S(=O)(=O)C

Origin of Product

United States

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